molecular formula C10H13N3O B3045554 2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol CAS No. 109753-47-1

2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol

Cat. No.: B3045554
CAS No.: 109753-47-1
M. Wt: 191.23 g/mol
InChI Key: FEUARHYOXQCMGQ-UHFFFAOYSA-N
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Description

2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol is a chemical compound with the molecular formula C10H13N3O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol can be achieved through several methods:

    Debus-Radiszewski Synthesis: This method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Wallach Synthesis: This method involves the reaction of o-phenylenediamine with aldehydes or ketones in the presence of an acid catalyst.

    Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form benzimidazoles.

    From Alpha Halo-Ketones: This method involves the reaction of o-phenylenediamine with alpha halo-ketones.

    Marckwald Synthesis: This method involves the reaction of o-phenylenediamine with nitriles in the presence of an acid catalyst.

    Amino Nitrile Method: This method involves the reaction of o-phenylenediamine with amino nitriles.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using one of the above methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

    Oxidation: Formation of benzimidazole oxides.

    Reduction: Formation of benzimidazole amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an antiviral and anti-inflammatory agent.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol can be compared with other benzimidazole derivatives, such as:

    2-(2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol: Similar structure but lacks the methyl group.

    2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)propane: Similar structure but has a propane group instead of an ethanol group.

    2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)methanol: Similar structure but has a methanol group instead of an ethanol group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-imino-3-methylbenzimidazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-12-8-4-2-3-5-9(8)13(6-7-14)10(12)11/h2-5,11,14H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUARHYOXQCMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=N)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354016
Record name 2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109753-47-1
Record name 2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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